molecular formula C5H8BrClO2 B13031280 Methyl2-bromo-3-chloro-2-methylpropanoate

Methyl2-bromo-3-chloro-2-methylpropanoate

Cat. No.: B13031280
M. Wt: 215.47 g/mol
InChI Key: WHVNIQQERGRJDM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-chloro-2-methylpropanoate is an organic compound with the molecular formula C5H8BrClO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-chloro-2-methylpropanoate can be synthesized through several methods. One common method involves the bromination and chlorination of methyl 2-methylpropanoate. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and chlorine.

Industrial Production Methods

In industrial settings, the production of methyl 2-bromo-3-chloro-2-methylpropanoate often involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-chloro-2-methylpropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Addition Reactions: The double bond formed in elimination reactions can further react with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and potassium tert-butoxide. These reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in non-polar solvents like ethanol or dimethyl sulfoxide.

    Addition Reactions: Electrophiles such as hydrogen halides or halogens are used, and the reactions are carried out in inert solvents like dichloromethane.

Major Products Formed

    Substitution Reactions: Products include alcohols, amines, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Addition Reactions: Halogenated alkanes or alkenes are formed.

Scientific Research Applications

Methyl 2-bromo-3-chloro-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-chloro-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or elimination.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-methylpropanoate
  • Methyl 3-bromo-2-methylpropanoate
  • Methyl 2-chloro-2-methylpropanoate

Uniqueness

Methyl 2-bromo-3-chloro-2-methylpropanoate is unique due to the presence of both bromine and chlorine atoms on the same carbon atom. This dual halogenation increases its reactivity and versatility in chemical synthesis compared to similar compounds that contain only one halogen atom.

Properties

Molecular Formula

C5H8BrClO2

Molecular Weight

215.47 g/mol

IUPAC Name

methyl 2-bromo-3-chloro-2-methylpropanoate

InChI

InChI=1S/C5H8BrClO2/c1-5(6,3-7)4(8)9-2/h3H2,1-2H3

InChI Key

WHVNIQQERGRJDM-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C(=O)OC)Br

Origin of Product

United States

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